molecular formula C17H16ClNO4 B5740192 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

Katalognummer B5740192
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: UGBPTUYFJGUHDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved by the United States Food and Drug Administration (FDA) in 1998 and has since been widely prescribed.

Wirkmechanismus

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation. Specifically, it selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to injury or inflammation. By blocking the production of these prostaglandins, 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid reduces pain and inflammation.
Biochemical and Physiological Effects
3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the COX-2 enzyme, which reduces the production of prostaglandins. Physiologically, it reduces pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has several advantages and limitations for use in lab experiments. One advantage is that it is a selective COX-2 inhibitor, which allows for the study of the specific effects of COX-2 inhibition. However, one limitation is that it can have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid. One direction is the investigation of its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Another direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Finally, the use of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid in combination with other drugs for the treatment of various conditions is an area of ongoing research.

Synthesemethoden

The synthesis of 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethoxyphenol in the presence of a base to form 4-ethoxybenzoic acid. The final step involves the reaction of 4-ethoxybenzoic acid with 3-amino-4-chlorobenzoyl chloride in the presence of a base to form 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This selective inhibition of COX-2 allows 3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid to provide pain relief and reduce inflammation without affecting the production of prostaglandins that are important for normal physiological functions.

Eigenschaften

IUPAC Name

3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-23-15-8-7-11(9-13(15)18)16(20)19-14-6-4-5-12(10(14)2)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPTUYFJGUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.